2-Bromo-4-fluoro-6-methylbenzenesulfonamide
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Overview
Description
2-Bromo-4-fluoro-6-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a derivative of benzenesulfonamide, featuring bromine, fluorine, and methyl substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-Bromo-4-fluoro-6-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-fluoro-6-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and protein binding due to its sulfonamide group
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzenesulfonamide
- 2-Bromo-6-fluoro-4-methylbenzenesulfonamide
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
2-Bromo-4-fluoro-6-methylbenzenesulfonamide is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct structure allows it to be used in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H7BrFNO2S |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-5(9)3-6(8)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
FKDCRYPJMKXXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)Br)F |
Origin of Product |
United States |
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